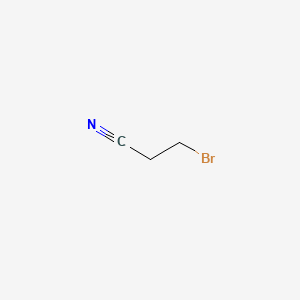

3-Bromopropionitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-bromopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN/c4-2-1-3-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZIEDXCLQOOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062397 | |

| Record name | Propanenitrile, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Bromopropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2417-90-5 | |

| Record name | 3-Bromopropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EP8MS6M7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Bromopropionitrile from Acrylonitrile and HBr: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromopropionitrile from the reaction of acrylonitrile and hydrogen bromide (HBr). This compound is a valuable bifunctional molecule and a key building block in organic synthesis, particularly in the pharmaceutical industry for the introduction of a cyanoethyl group. This document details the underlying reaction mechanism, provides a high-yield experimental protocol, summarizes quantitative data, and outlines potential side reactions.

Reaction Mechanism and Regioselectivity

The synthesis of this compound involves the addition of hydrogen bromide across the carbon-carbon double bond of acrylonitrile. The regioselectivity of this reaction, which dictates whether the bromine atom attaches to the carbon adjacent to the nitrile group (C2) or the terminal carbon (C3), is a critical aspect. The product, this compound, is the result of an anti-Markovnikov addition.

Acrylonitrile is an electron-deficient alkene due to the strong electron-withdrawing effect of the nitrile (-CN) group. This deactivates the double bond towards typical electrophilic addition, which would proceed via a carbocation intermediate. The formation of a carbocation at the carbon adjacent to the nitrile group would be particularly destabilized.

Therefore, the reaction is believed to proceed via a free-radical mechanism , especially in the presence of radical initiators which can be impurities like peroxides. The anti-Markovnikov regioselectivity is explained by the formation of the more stable radical intermediate during the propagation step. The bromine radical (Br•) adds to the terminal carbon of the double bond, leading to the formation of a more stable secondary radical on the carbon adjacent to the nitrile group. This radical is stabilized by the electron-withdrawing nitrile group. Subsequent abstraction of a hydrogen atom from HBr yields the this compound product and regenerates a bromine radical to continue the chain reaction.[1][2][3]

Quantitative Data

The synthesis of this compound from acrylonitrile and HBr can be a high-yielding process under optimized conditions. The following table summarizes the quantitative data from a documented experimental protocol.[4]

| Parameter | Value | Reference |

| Reactants | Acrylonitrile, Anhydrous Hydrogen Bromide | [4] |

| Scale | 2,800 g Acrylonitrile | [4] |

| Reaction Temperature | 15 to 25°C | [4] |

| Reaction Time | Approximately 3 hours | [4] |

| Purification Method | Fractional Distillation | [4] |

| Product Boiling Point | 75-76°C at 10 mm Hg | [4] |

| Yield | 96% | [4] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a US Patent.[4]

Materials:

-

Acrylonitrile (2,800 g)

-

Anhydrous hydrogen bromide gas

-

5-liter, 3-necked flask

-

Stirrer

-

Condenser

-

Gas inlet tube

-

External cooling apparatus (e.g., ice bath)

-

20-plate, 1-inch Oldershaw column (for distillation)

Procedure:

-

Reaction Setup: Charge a 5-liter, 3-necked flask equipped with a stirrer, condenser, and a gas inlet tube with 2,800 g of acrylonitrile.

-

Addition of HBr: Begin external cooling of the flask to maintain the reaction temperature between 15 and 25°C. Feed anhydrous hydrogen bromide gas into the stirred acrylonitrile at a rate sufficient to maintain this temperature range.

-

Reaction Monitoring: Continue the addition of HBr until absorption of the gas ceases. This typically takes about 3 hours.

-

Purification by Fractional Distillation: The resulting solution is then purified by fractional distillation through a 20-plate, 1-inch Oldershaw column at a reduced pressure of 10 mm Hg and a reflux ratio of 3/1.

-

Product Collection: Collect the product fraction that distills at 75-76°C. This yields the this compound product.

Side Reactions and Considerations

The primary side reaction of concern during the synthesis of this compound is the polymerization of acrylonitrile .[5][6][7][8] Acrylonitrile can undergo free-radical polymerization, which can be initiated by the same radical intermediates involved in the HBr addition.[8] This can lead to the formation of polyacrylonitrile, reducing the yield of the desired product and complicating the purification process. The use of radical inhibitors and careful control of reaction temperature can help to mitigate this side reaction. The fractional distillation described in the experimental protocol is effective at separating the monomeric this compound from any polymeric byproducts.[4]

Another potential, though likely minor, byproduct is the isomeric 2-bromopropionitrile , the Markovnikov addition product. The reaction conditions favoring the free-radical pathway strongly suppress the formation of this isomer.

Mandatory Visualizations

References

- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 2. Ammoxidation - Wikipedia [en.wikipedia.org]

- 3. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.nufarm.com [cdn.nufarm.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Bromopropionitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropionitrile (BrCH₂CH₂CN), also known as 2-cyanoethyl bromide, is a versatile bifunctional molecule widely utilized in organic synthesis as a valuable building block. Its chemical structure, featuring both a reactive bromine atom and a nitrile group, allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, with a particular focus on its emerging role as a potential therapeutic agent.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄BrN | [5] |

| Molecular Weight | 133.97 g/mol | [5] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 76-78 °C at 10 mmHg | [6] |

| Density | 1.615 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.481 | [6] |

| Solubility | Soluble in ethanol and ether. | [2] |

Table 2: Safety and Toxicity Data for this compound

| Parameter | Value | Reference(s) |

| Flash Point | 97 °C (closed cup) | [7] |

| Oral LD50 (rat) | 25-50 mg/kg | [5] |

| Intraperitoneal LD50 (mouse) | 50 mg/kg | [5] |

| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | [2] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the two functional groups present in its structure: the bromo group and the nitrile group.

The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This makes this compound an effective alkylating agent, readily participating in Sₙ2 reactions with a variety of nucleophiles.[8]

The nitrile group can undergo a range of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, and cycloaddition reactions.

Experimental Protocols

Synthesis of this compound from Acrylonitrile and Hydrogen Bromide

A common and efficient method for the synthesis of this compound is the hydrobromination of acrylonitrile.[9][10][11]

Materials:

-

Acrylonitrile

-

Anhydrous Hydrogen Bromide gas

-

A 3-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

-

Ice-water bath

-

Vacuum distillation apparatus

Procedure:

-

Charge the 3-necked flask with acrylonitrile.

-

Cool the flask in an ice-water bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the stirred acrylonitrile. Maintain the reaction temperature between 15-25 °C.

-

Continue the addition of HBr until the absorption ceases (typically after about 3 hours).

-

The resulting solution is the crude this compound.

-

Assemble a vacuum distillation apparatus and distill the crude product.

-

Collect the fraction boiling at 75-76 °C at a pressure of 10 mmHg.[10]

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[12]

-

For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[12]

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

-

Ensure the final sample height in the tube is between 4-5 cm.[13]

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[14][15]

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.[14][15]

-

Mount the sandwiched plates in the spectrometer for analysis.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[16]

-

Ensure the sample is free from particulate matter by filtering or centrifugation.[16]

-

Transfer the solution to a 1.5 mL glass autosampler vial for injection.[16]

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2][3][17] Its ability to introduce a cyanoethyl group makes it a valuable reagent in the construction of complex molecular architectures.

While a direct and detailed synthetic route for widely known drugs starting from this compound can be proprietary, the analogous 3-halopropionitriles are documented as precursors in the synthesis of H₂ receptor antagonists like famotidine.[18]

Potential as an Adiponectin Receptor Agonist

Recent research has highlighted the potential of this compound and its derivatives as agonists of the adiponectin receptors (AdipoR1 and AdipoR2).[19][20][21][22] Adiponectin is a hormone primarily secreted by adipose tissue that plays a crucial role in regulating glucose levels and fatty acid breakdown. Its signaling pathways are of significant interest in the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity.

The binding of an agonist to adiponectin receptors initiates a cascade of downstream signaling events.

Activation of AdipoR1 and AdipoR2 by an agonist like this compound leads to the recruitment of the adaptor protein, phosphotyrosine interacting with PH domain and leucine zipper 1 (APPL1).[1][23][24][25] This, in turn, activates downstream kinases such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[1][23] The activation of these pathways ultimately results in beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis.[1]

Handling, Storage, and Safety

This compound is a toxic and hazardous chemical that must be handled with appropriate safety precautions.[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly closed.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it an essential tool for chemists. The emerging role of this compound and its derivatives as adiponectin receptor agonists opens up new avenues for the development of novel therapeutics for metabolic disorders. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 2417-90-5: this compound | CymitQuimica [cymitquimica.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. This compound | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 98.0 GC 2417-90-5 [sigmaaldrich.com]

- 7. This compound = 98.0 GC 2417-90-5 [sigmaaldrich.com]

- 8. 3-Bromopropionic Acid | High-Purity Reagent | RUO [benchchem.com]

- 9. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 14. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis - Kintek Solution [kindle-tech.com]

- 15. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 16. uoguelph.ca [uoguelph.ca]

- 17. researchgate.net [researchgate.net]

- 18. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Identification of Adiponectin Receptor Agonist Utilizing a Fluorescence Polarization Based High Throughput Assay | PLOS One [journals.plos.org]

- 21. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Adiponectin: Structure, Physiological Functions, Role in Diseases, and Effects of Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Bromopropionitrile: A Technical Guide

For Immediate Release

Shanghai, China – December 14, 2025 – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a compound's physical properties is paramount to its successful application. This technical guide offers a detailed exploration of the solubility of 3-Bromopropionitrile, a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of its solubility in various organic solvents, alongside comprehensive experimental protocols for independent determination.

Introduction to this compound

This compound (C₃H₄BrN, CAS No: 2417-90-5) is a colorless to light yellow liquid widely utilized as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility is underscored by the presence of both a nitrile group and a reactive bromine atom, allowing for a diverse range of chemical transformations. A critical parameter governing its use in various reaction media is its solubility, which dictates reaction kinetics, product purity, and process scalability.

Qualitative Solubility Profile

An extensive review of available chemical literature and safety data sheets reveals a consistent qualitative solubility profile for this compound. It is widely reported to be soluble in common polar organic solvents.

Key Qualitative Observations:

While this information is useful for preliminary experimental design, it lacks the quantitative precision required for process optimization and rigorous scientific investigation.

Quantitative Solubility Data

Despite a comprehensive search of scientific databases and chemical handbooks, specific quantitative data on the solubility of this compound in a broad range of organic solvents at various temperatures remains largely unpublished. The absence of this data highlights a knowledge gap in the physical chemistry of this important synthetic building block. To empower researchers to address this gap, this guide provides detailed methodologies for the experimental determination of its solubility.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Note: This table is provided as a template for researchers to populate with their own experimentally determined data.

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for determining the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method for Quantitative Solubility

This method is a widely accepted technique for determining the equilibrium solubility of a liquid solute in a solvent.

4.1.1. Materials:

-

High-purity this compound (>98%)

-

High-purity organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (±0.0001 g)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

4.1.2. Procedure:

-

Preparation of Solvent: Add a precise volume or weight of the desired organic solvent to several glass vials.

-

Addition of Solute: Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of a distinct second liquid phase should be visible.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the shaker bath at the set temperature for at least 4 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a pre-warmed syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Quantification: Determine the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as gas chromatography.

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visual Miscibility Assessment

This qualitative method is used to quickly determine if this compound is miscible in a given solvent at room temperature.

4.2.1. Materials:

-

This compound

-

Organic solvents

-

Small, clear glass vials with caps

4.2.2. Procedure:

-

Add equal volumes (e.g., 1 mL) of this compound and the test solvent to a clear glass vial.

-

Cap the vial and shake vigorously for 30-60 seconds.

-

Allow the vial to stand undisturbed and observe.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.

Visualizing the Experimental Workflow

To aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Logical Flow for Visual Miscibility Assessment.

Conclusion

While qualitative data indicates that this compound is soluble in common organic solvents, a notable lack of quantitative data exists in the public domain. This guide provides robust and detailed experimental protocols to enable researchers to determine this critical physical property. The provided workflows and diagrams offer a clear and logical path for these experimental endeavors. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

The Reaction of 3-Bromopropionitrile with Nucleophiles: A Mechanistic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionitrile is a versatile bifunctional molecule featuring both a reactive alkyl bromide and a nitrile group. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of a cyanoethyl moiety onto a variety of substrates. The carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This guide provides an in-depth technical overview of the reaction mechanisms, quantitative data on reactivity, and detailed experimental protocols for the reaction of this compound with common nucleophiles.

Core Reaction Mechanisms

The primary pathway for the reaction of this compound with nucleophiles is the SN2 reaction. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, simultaneously displacing the bromide leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

In some cases, particularly with sterically hindered or strongly basic nucleophiles, an elimination (E2) reaction can compete with substitution, leading to the formation of acrylonitrile.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized SN2 and competing E2 reaction pathways for this compound with a generic nucleophile (Nu:-).

Caption: Generalized SN2 and E2 reaction pathways of this compound.

Quantitative Data on Nucleophilic Substitution Reactions

| Nucleophile (Nu:-) | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M-1s-1) | Yield (%) | Product | Reference |

| N3- (from NaN3) | DMF | 25 | Not explicitly reported for this compound, but azide is a highly effective nucleophile. | ~70-90 (estimated from analogous reactions) | 3-Azidopropionitrile | [1][2] |

| CN- (from KCN) | Ethanol | Reflux | Qualitatively described as a standard method for nitrile synthesis. | Good to high (estimated) | Succinonitrile | [3] |

| PhS- (from Thiophenol) | Methanol | Not Specified | Reaction is known to proceed, but kinetic data is not readily available. | High | 3-(Phenylthio)propionitrile | [4] |

| Piperidine | DMSO | 90 | Complex reaction, potential for side products. | Variable | 3-(Piperidin-1-yl)propionitrile | [3] |

| CH3O- (from NaOCH3) | Methanol | Reflux | Reaction proceeds via Williamson ether synthesis type mechanism. | Moderate to high (estimated) | 3-Methoxypropionitrile | [5][6] |

Note: The data presented are illustrative and compiled from various sources, which may not have studied this compound directly but analogous alkyl halides. The yields are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with common nucleophiles. These are based on established procedures for similar SN2 reactions.

Experimental Workflow: General Nucleophilic Substitution

References

Spectroscopic Analysis of 3-Bromopropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromopropionitrile (BrCH₂CH₂CN), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification and characterization of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits two distinct signals, corresponding to the two non-equivalent methylene (-CH₂-) groups in the molecule.

| Assignment | Chemical Shift (δ) in ppm | Solvent |

| Br-CH₂ - | 3.520 - 3.53 | CDCl₃ |

| -CH₂ -CN | 2.982 - 3.00 | CDCl₃ |

Table 1: ¹H NMR Chemical Shifts for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in ppm | Solvent |

| C N | 117.3 | CDCl₃ |

| Br-C H₂- | 26.5 | CDCl₃ |

| -C H₂-CN | 16.4 | CDCl₃ |

Table 2: ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

| Frequency (cm⁻¹) | Assignment | Intensity |

| 2254 | C≡N stretch | Strong |

| 1420 | -CH₂- bend (scissoring) | Medium |

| 1280 | C-Br stretch | Strong |

| 650 | C-Br stretch | Strong |

Table 3: Key IR Absorption Bands for this compound.[2]

Experimental Protocols

The following sections outline the general procedures for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.[3]

-

For the ¹³C NMR spectrum, a pulse sequence with proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[4]

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to obtain the frequency domain spectrum.

-

Phase and baseline correct the spectrum and integrate the signals.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place a small drop of neat (undiluted) this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Identify the characteristic absorption bands and their corresponding functional groups.[5]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the structural assignment of its NMR signals.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Signal Assignment Map.

References

Thermal Stability and Decomposition of 3-Bromopropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-Bromopropionitrile. Due to a notable lack of specific experimental data in publicly accessible literature, this document focuses on summarizing available safety information, outlining standard experimental protocols for thermal analysis, and presenting generalized decomposition pathways. The information herein is intended to guide researchers in the safe handling and analysis of this compound and to highlight the need for further experimental investigation into its thermal hazard properties.

Introduction

This compound (BrCH₂CH₂CN) is a valuable reagent in organic synthesis, utilized in the pharmaceutical and agrochemical industries as an alkylating agent and a building block for more complex molecules. Its chemical structure, containing both a nitrile group and a reactive bromine atom, contributes to its synthetic utility but also raises concerns regarding its thermal stability. Understanding the thermal decomposition behavior of this compound is critical for ensuring safe handling, storage, and use in chemical processes, particularly in drug development where process safety and scalability are paramount.

This guide consolidates the available safety data and provides standardized methodologies for researchers to assess the thermal stability of this compound or similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄BrN | [1][2] |

| Molecular Weight | 133.98 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 76-78 °C @ 10 mmHg | |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Density | 1.615 g/mL at 25 °C | |

| Solubility | Soluble in ethanol and ether | [2] |

Thermal Stability and Hazardous Decomposition

Hazardous Decomposition Products

Upon heating to decomposition, this compound is expected to release a variety of toxic and hazardous fumes.[4] The anticipated decomposition products are listed in Table 2.

Table 2: Hazardous Decomposition Products of this compound

| Product | Chemical Formula | Reference(s) |

| Nitrogen Oxides | NOx | [1][5] |

| Carbon Monoxide | CO | [1][5] |

| Carbon Dioxide | CO₂ | [5] |

| Hydrogen Bromide | HBr | [1] |

| Cyanides | CN⁻ | [5] |

General Decomposition Pathway

A plausible, though unverified, thermal decomposition pathway for this compound likely involves the initial cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. This could be followed by subsequent reactions of the resulting radical species. A simplified, hypothetical decomposition pathway is illustrated in the diagram below.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To address the gap in experimental data, the following sections detail standardized protocols for key thermal analysis techniques that can be employed to characterize the thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is used to determine the onset temperature of decomposition and the heat of decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible.

-

Crucible Sealing: Hermetically seal the crucible to prevent the evaporation of the sample during the experiment.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 2, 5, or 10 °C/min) to a final temperature well beyond the expected decomposition, but within the safe operating limits of the instrument (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature of any exothermic event, which indicates the beginning of decomposition.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about decomposition temperatures and the mass loss associated with decomposition.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a defined flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal and pressure behavior of a chemical sample under adiabatic conditions. It is particularly useful for assessing the potential for a runaway reaction.

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of this compound is loaded into a spherical, high-pressure sample bomb (e.g., made of titanium or stainless steel).

-

Instrument Setup: The sample bomb is placed inside the calorimeter, which is an adiabatic chamber.

-

Heat-Wait-Search Mode:

-

The sample is heated in small, incremental steps (e.g., 5 °C).

-

After each heating step, the instrument waits for thermal equilibrium and then searches for any self-heating of the sample (exothermic activity).

-

The typical detection sensitivity is around 0.02 °C/min.

-

-

Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode. The heaters in the calorimeter track the temperature of the sample, ensuring no heat is lost to the surroundings.

-

Data Collection: The temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.

-

Data Analysis: The data is used to determine the onset temperature of the runaway reaction, the time to maximum rate, the final temperature and pressure, and to calculate kinetic parameters such as activation energy.

Conclusion and Recommendations

This technical guide has summarized the currently available information on the thermal stability and decomposition of this compound. While physicochemical properties and hazardous decomposition products are generally documented, there is a critical lack of detailed experimental data on its thermal behavior.

It is strongly recommended that researchers working with this compound, particularly in process development and scale-up activities, conduct thorough thermal hazard assessments using techniques such as DSC, TGA, and ARC. The protocols outlined in this guide provide a starting point for such investigations. The data generated from these studies will be invaluable for establishing safe operating limits, designing appropriate safety measures, and ensuring the overall safety of processes involving this versatile but potentially hazardous compound. Further publication of such data would be a significant contribution to the chemical safety community.

References

The Versatility of 3-Bromopropionitrile: A Gateway to Novel Compound Synthesis

For Immediate Release

[City, State] – December 15, 2025 – 3-Bromopropionitrile, a readily available and highly reactive chemical intermediate, is proving to be a cornerstone in the synthesis of a diverse array of novel compounds with significant potential in medicinal chemistry and drug development. This technical guide explores the utility of this compound as a versatile precursor, detailing its application in the construction of complex heterocyclic scaffolds and highlighting the biological activities of the resulting molecules.

Introduction to a Multifunctional Building Block

This compound (C₃H₄BrN) is a colorless to pale yellow liquid characterized by the presence of both a bromine atom and a nitrile functional group.[1][2] This dual functionality makes it an exceptionally useful building block in organic synthesis. The electrophilic carbon attached to the bromine atom readily participates in nucleophilic substitution reactions, while the nitrile group can be transformed into various other functional groups or participate in cycloaddition reactions.[1][3] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][4]

Synthetic Applications: Building Complex Molecules

This compound serves as a key starting material in a variety of chemical transformations, leading to the formation of diverse and medicinally relevant heterocyclic structures.

Multicomponent Reactions for Pyridine Synthesis

One of the most powerful applications of this compound is in multicomponent reactions (MCRs) for the synthesis of highly substituted pyridines. These one-pot reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. A notable example is the reaction involving this compound, an aromatic aldehyde, and malononitrile.

This reaction sequence typically proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of this compound. Subsequent cyclization and oxidation steps lead to the formation of the highly functionalized pyridine ring system.

Synthesis of Piperidine Scaffolds

This compound is also a valuable precursor for the synthesis of piperidine derivatives, which are common structural motifs in many pharmaceuticals. The synthesis can be achieved through a one-pot reaction involving the initial reaction of an amine with this compound, followed by subsequent cyclization and reduction steps.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of these novel compounds. The following protocols provide a framework for the synthesis of representative pyridine and piperidine derivatives.

Table 1: Synthesis of 2-Amino-3-cyano-pyridine Derivatives

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | Aromatic aldehyde, Malononitrile, Ethanol, Piperidine (catalyst) | Stir at room temperature | Knoevenagel condensation |

| 2 | This compound | Add to the reaction mixture, reflux | Michael addition and cyclization |

| 3 | Ammonium acetate | Continue reflux | Promotes cyclization and aromatization |

| 4 | Water | Add to precipitate the product | Isolation of the crude product |

| 5 | Ethanol | Recrystallization | Purification of the final product |

Note: Specific quantities and reaction times will vary depending on the specific aromatic aldehyde used.

Table 2: Synthesis of Functionalized Piperidines

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | Primary amine, this compound, Acetonitrile | Stir at room temperature | N-alkylation |

| 2 | Strong base (e.g., NaH) | Add to the reaction mixture | Promote intramolecular cyclization |

| 3 | Reducing agent (e.g., LiAlH₄), THF | Reflux | Reduction of the nitrile and/or other functional groups |

| 4 | Water/Acid | Quench the reaction | Work-up |

| 5 | Ethyl acetate/Hexane | Column chromatography | Purification of the final product |

Note: The choice of base, reducing agent, and purification method will depend on the specific substrate and desired final product.

Biological Significance and Signaling Pathways

The heterocyclic compounds synthesized from this compound have shown promise in various therapeutic areas, including oncology and infectious diseases.

Anticancer and Antimicrobial Activities

Derivatives of pyridines and pyrimidines synthesized using methodologies similar to those involving this compound have demonstrated significant anticancer activity against various cell lines.[4][5][6] These compounds often exert their effects by targeting key cellular pathways involved in cell growth and proliferation. Similarly, various heterocyclic compounds derived from reactions involving cyano-activated precursors have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[7][8][9]

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[4][10] Several classes of heterocyclic compounds, including pyridopyrimidines, have been identified as potent inhibitors of this pathway.[4][10] By targeting key kinases such as PI3K and Akt, these compounds can induce apoptosis and inhibit tumor growth.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide range of novel and structurally diverse compounds. Its application in multicomponent reactions and other synthetic strategies provides an efficient means to access complex heterocyclic scaffolds. The demonstrated biological activities of these resulting compounds, particularly in the areas of cancer and infectious diseases, underscore the importance of this compound as a key building block in modern drug discovery and development. Further exploration of its reactivity is expected to lead to the discovery of even more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. wjpmr.com [wjpmr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of highly functionalized dispiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 9. ajchem-a.com [ajchem-a.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromopropionitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the safe handling and storage of 3-Bromopropionitrile (CAS No. 2417-90-5). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment. This compound is a versatile reagent in organic synthesis; however, it is also acutely toxic and requires careful management.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Acute Toxicity: It is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2]

-

Skin and Eye Irritation: It causes skin irritation and serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Combustibility: It is a combustible liquid and vapor.

Meticulous adherence to safety protocols is paramount when working with this compound.

Quantitative Safety Data

A summary of key quantitative safety and physical data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄BrN | [3] |

| Molecular Weight | 133.98 g/mol | |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 200 °C (at atmospheric pressure); 76-78 °C (at 10 mmHg) | [2] |

| Density | 1.615 g/mL at 25 °C | [2] |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Refractive Index | n20/D 1.481 | |

| UN Number | 3276 | [2] |

| Hazard Class | 6.1 | [2] |

| Packing Group | III | [2] |

| LD50 (Oral, Rat) | 25-50 mg/kg | [2] |

| LD50 (Intraperitoneal, Mouse) | 50 mg/kg | [2] |

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) and inspect them before use.[4]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit should be used.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage Precautions

General Handling

-

Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.[3]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Use non-sparking tools and avoid sources of ignition as it is a combustible liquid.

-

Empty containers may retain product residue and should be handled as hazardous.

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Keep containers tightly sealed to prevent exposure to moisture.

-

Store locked up in a designated area for toxic substances.[5]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Emergency Procedures

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[4][5]

-

If on Skin: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

Spill Response

A minor spill of this compound in a chemical fume hood can be managed by trained personnel. For large spills or spills outside of a fume hood, evacuate the area and contact emergency services.

Experimental Protocols

Decontamination and Neutralization of Spills

This protocol is for the decontamination of a small spill of this compound within a certified chemical fume hood.

Materials:

-

Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent)

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

pH paper or pH meter

-

Appropriate waste container labeled "Halogenated Organic Waste" and "Cyanide Waste"

-

Personal Protective Equipment (as specified in Section 3)

Procedure:

-

Containment: Ensure the spill is contained within the fume hood.

-

Absorption: Gently cover the spill with an inert absorbent material, working from the outside in to prevent spreading.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

-

Initial Decontamination: Wipe the spill area with a cloth or paper towels soaked in a suitable organic solvent (e.g., ethanol) to remove the bulk of the remaining residue. Place the used cloths/towels in the hazardous waste container.

-

Hydrolysis (Neutralization):

-

Carefully wipe the spill area with a 1 M NaOH solution. The basic conditions will promote the hydrolysis of the nitrile group to a carboxylate and the substitution of the bromide.

-

Allow a contact time of at least 30 minutes, ensuring the surface remains wet with the NaOH solution.

-

-

Final Rinse:

-

Wipe the area with deionized water to remove the NaOH and any reaction byproducts.

-

Test the final rinse water with pH paper or a pH meter to ensure it is neutral.

-

-

Disposal: All contaminated materials, including absorbent, gloves, and wipes, must be placed in the designated hazardous waste container and disposed of according to institutional and local regulations.

Disposal of Unused this compound

Disposal of unused this compound must be handled as hazardous waste. Do not attempt to dispose of it down the drain.

Procedure:

-

Labeling: Ensure the container with the unused this compound is clearly and accurately labeled.

-

Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

-

Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary control measures.

Conclusion

This compound is a valuable chemical intermediate that poses significant health risks if not handled and stored correctly. By understanding its hazards, implementing robust control measures, and being prepared for emergencies, researchers, scientists, and drug development professionals can work with this compound safely and effectively. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory guidelines.

References

Reactivity of the nitrile group in 3-Bromopropionitrile

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Bromopropionitrile

Introduction

This compound (C₃H₄BrN) is a bifunctional organic compound featuring both a reactive bromine atom and a nitrile functional group.[1] This structure makes it a highly versatile building block in organic synthesis, serving as a precursor for a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[2] While the bromine atom readily participates in nucleophilic substitution reactions, the reactivity of the nitrile group is central to its utility, allowing for the introduction of diverse functionalities such as primary amines, carboxylic acids, and ketones.[1][3]

This technical guide provides a comprehensive overview of the core reactivity of the nitrile group in this compound. It details the primary chemical transformations, provides experimental protocols for key reactions, summarizes quantitative data, and visualizes reaction pathways and workflows for researchers, scientists, and drug development professionals.

Core Reactivity of the Nitrile Group

The chemical behavior of the nitrile group (-C≡N) is dictated by the polarized carbon-nitrogen triple bond and the sp-hybridization of both atoms. The high electronegativity of nitrogen draws electron density from the carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles.[4][5] This electronic characteristic is the foundation for its most common and synthetically valuable reactions.

Key Transformations of the Nitrile Group

The electrophilic carbon of the nitrile group in this compound is the site of several fundamental organic reactions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a classic transformation that converts the nitrile group into a carboxylic acid or an amide intermediate. This reaction can be catalyzed by either acid or base.[6] For this compound, this reaction yields 3-bromopropionic acid, a valuable synthetic intermediate in its own right.[7]

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid.[5][6]

-

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Saponification of the amide under basic conditions gives a carboxylate salt, which is protonated in a final acidic workup step to yield the carboxylic acid.[6]

A primary route to synthesizing 3-bromopropionic acid involves the reaction of acrylonitrile with hydrogen bromide to first form this compound, which is then hydrolyzed.[7][8]

Caption: General pathway for the hydrolysis of this compound.

Reduction to Primary Amines

The reduction of the nitrile group is a vital method for synthesizing primary amines. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents.[9][10]

-

Catalytic Hydrogenation: This is often the most economical method for producing primary amines.[9] Catalysts typically include Group 10 metals like Raney nickel or palladium.[10] The reaction involves the addition of two molecules of hydrogen gas across the triple bond.

-

Chemical Reduction: Potent reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for converting nitriles to primary amines.[4][11] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[5] An aqueous workup then protonates the nitrogen to yield the primary amine.[4] Diisobutylaluminium hydride (DIBAL-H) can also be used, but it is a milder reducing agent that can selectively reduce nitriles to aldehydes.[6][9]

Caption: Experimental workflow for the reduction of this compound.

Reaction with Organometallic Reagents to form Ketones

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides an effective route to synthesize ketones.[3][6] The organometallic reagent acts as a carbon nucleophile, attacking the electrophilic nitrile carbon.[5] This forms an imine anion intermediate, which is then hydrolyzed during an acidic workup to produce the final ketone product.[4][12] This reaction is particularly useful as it forms a new carbon-carbon bond.[5]

Caption: Reaction of this compound with a Grignard reagent.

Cycloaddition Reactions

The carbon-nitrogen triple bond of nitriles can participate as a dipolarophile in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are common structural motifs in pharmaceuticals.[13] For example, nitriles react with azides to form tetrazoles or with nitrile oxides to form oxadiazoles. These reactions provide a powerful method for synthesizing complex heterocyclic systems from simple precursors.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key transformations involving nitriles. Data for this compound is supplemented with examples from closely related compounds where specific data is not available.

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference |

| Hydrolysis | Acrylonitrile | 1. HBr; 2. Reflux in HBr at 130°C for 6h | 3-Bromopropionic acid | >80% | [8] |

| Reduction | Aromatic/Aliphatic Nitriles | LiAlH₄ in anhydrous ether, reflux | Primary Amine | Good to Excellent | [3][4] |

| Reduction | Aromatic/Aliphatic Nitriles | H₂, Raney Nickel | Primary Amine | Good to Excellent | [9] |

| Coupling | This compound | Reductive coupling in nitrile solvent | Adiponitrile | 84% selectivity | [14] |

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-Bromopropionic Acid

This protocol is based on the general method of hydrolyzing a brominated nitrile formed in situ.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add boiling hydrobromic acid (48%).

-

Addition of Reactant: Slowly add acrylonitrile to the boiling acid.

-

Reflux: Heat the mixture to reflux at approximately 130°C and maintain for 6 hours. The hydrolysis of the intermediate this compound occurs under these conditions.

-

Workup: Cool the reaction mixture, which may result in the precipitation of a solid. Filter the solid product.

-

Purification: Extract the collected solid with ethanol. Recover the ethanol by distillation under reduced pressure to obtain the crude 3-bromopropionic acid. Further purification can be achieved by recrystallization.

Protocol 2: Reduction of this compound with LiAlH₄

This is a generalized procedure for the reduction of nitriles to primary amines.[3]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cooling: Cool the stirred suspension to 0°C using an ice bath.

-

Addition of Nitrile: Dissolve this compound in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation: Stir the resulting granular precipitate for 15 minutes, then remove it by filtration, washing the solid with additional ether or THF.

-

Purification: Dry the combined filtrate over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromopropylamine. The product can be further purified by distillation.

Synthetic Utility and Relationships

This compound serves as a central hub for accessing a variety of compound classes, making it a valuable tool in multistep syntheses.

Caption: Synthetic utility of this compound.

Conclusion

The nitrile group in this compound displays a rich and versatile reactivity profile, centered on the electrophilicity of its carbon atom. Key transformations—including hydrolysis to carboxylic acids, reduction to primary amines, reaction with organometallics to form ketones, and participation in cycloadditions—provide synthetic chemists with reliable and powerful tools for molecular construction. A thorough understanding of these reactions, their mechanisms, and experimental conditions is essential for leveraging this compound as a strategic building block in the development of novel pharmaceuticals and advanced materials.

References

- 1. CAS 2417-90-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. 3-Bromopropionic Acid | High-Purity Reagent | RUO [benchchem.com]

- 8. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 10. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]

- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for N-Cyanoethylation using 3-Bromopropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyanoethylation is a crucial chemical transformation for the introduction of a cyanoethyl group (-CH₂CH₂CN) onto a substrate, typically a nucleophilic nitrogen atom within amines and heterocyclic compounds like indoles. This modification is of significant interest in medicinal chemistry and drug development as the resulting aminopropionitrile derivatives serve as versatile intermediates. The nitrile group can be further elaborated into various functionalities, including primary amines, carboxylic acids, and amides, enabling the synthesis of a diverse range of biologically active molecules.

While acrylonitrile is a common reagent for cyanoethylation via a Michael addition, 3-bromopropionitrile offers an alternative pathway through a nucleophilic substitution reaction. This method can be advantageous in specific synthetic contexts, potentially offering different reactivity profiles and avoiding some of the challenges associated with the highly reactive and volatile nature of acrylonitrile. This document provides a detailed protocol for the N-cyanoethylation of primary and secondary amines, as well as indoles, using this compound.

Data Presentation

The following tables summarize representative quantitative data for the N-cyanoethylation of various substrates using this compound. The conditions and yields are typical for N-alkylation reactions of this nature and may vary depending on the specific substrate and reaction scale.

Table 1: N-Cyanoethylation of Primary Amines with this compound

| Entry | Primary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 2 | p-Toluidine | K₂CO₃ | DMF | 80 | 10 | 90 |

| 3 | Benzylamine | K₂CO₃ | Acetonitrile | 60 | 16 | 82 |

| 4 | Cyclohexylamine | Et₃N | THF | 50 | 24 | 75 |

Table 2: N-Cyanoethylation of Secondary Amines with this compound

| Entry | Secondary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Methylaniline | K₂CO₃ | DMF | 90 | 8 | 92 |

| 2 | Piperidine | K₂CO₃ | Acetonitrile | 70 | 12 | 88 |

| 3 | Morpholine | Cs₂CO₃ | DMF | 80 | 10 | 95 |

| 4 | Dibenzylamine | K₂CO₃ | Acetonitrile | 80 | 18 | 78 |

Table 3: N-Cyanoethylation of Indoles with this compound

| Entry | Indole Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Indole | K₂CO₃ | DMF | 60 | 12 | 75 |

| 2 | 2-Methylindole | NaH | THF | 25 | 8 | 80 |

| 3 | 5-Bromoindole | K₂CO₃ | Acetonitrile | 70 | 16 | 70 |

| 4 | 7-Nitroindole | Cs₂CO₃ | DMF | 50 | 24 | 65 |

Experimental Protocols

General Protocol for N-Cyanoethylation of Amines and Indoles

This protocol describes a general procedure for the N-cyanoethylation of a nucleophilic substrate (primary/secondary amine or indole) with this compound.

Materials:

-

Substrate (amine or indole)

-

This compound

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Sodium Hydride (NaH))

-

Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Drying Agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

-

Silica Gel for column chromatography

Safety Precautions:

-

This compound is a toxic and lachrymatory compound. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine or indole substrate (1.0 eq) and the anhydrous solvent (e.g., acetonitrile or DMF).

-

Addition of Base: Add the base (1.5 - 2.0 eq of K₂CO₃ or Cs₂CO₃, or 1.1 eq of NaH) to the stirred solution. If using NaH, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of this compound: Slowly add this compound (1.1 - 1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 60-90 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyanoethylated product.

Mandatory Visualization

Caption: Experimental workflow for N-cyanoethylation using this compound.

Caption: General reaction mechanism for N-cyanoethylation with this compound.

Application Notes and Protocols: 2-Bromopropionitrile as a High-Activity Initiator for Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromopropionitrile as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP). This document includes summarized data for the polymerization of various monomers, detailed experimental protocols, and diagrams illustrating the underlying mechanisms and workflows.

Introduction to 2-Bromopropionitrile in ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization (CRP) method that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and high chain-end functionality.[1][2] The choice of initiator is critical as it determines the number of growing polymer chains and introduces functionality at the α-chain terminus.[3][][5]